Boc-Pen(NPys)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-Pen(NPys)-OH: is a compound used in peptide synthesis, particularly in the context of native chemical ligation. It is a derivative of penicillamine, which is an amino acid containing a thiol group. The compound is often used as a building block in the synthesis of peptides and proteins due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Pen(NPys)-OH typically involves the protection of the amino group of penicillamine with a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine to facilitate the reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: Boc-Pen(NPys)-OH undergoes several types of chemical reactions, including:

Substitution Reactions: The NPys group can be substituted by other nucleophiles, facilitating the formation of new bonds.

Oxidation and Reduction Reactions: The thiol group in penicillamine can undergo oxidation to form disulfides or reduction to regenerate the thiol group.

Ligation Reactions: It is commonly used in native chemical ligation, where it reacts with thioesters to form peptide bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like thiols or amines are used under mild conditions.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT) are used.

Ligation Reactions: Thioesters and catalysts like 4-mercaptophenylacetic acid (MPAA) are used under aqueous conditions.

Major Products:

Substitution Reactions: New peptide or protein derivatives.

Oxidation and Reduction Reactions: Disulfides or reduced thiol-containing compounds.

Ligation Reactions: Extended peptide chains or cyclic peptides.

科学的研究の応用

Scientific Research Applications

Boc-Pen(NPys)-OH is utilized in various research domains:

Peptide Synthesis

This compound serves as a building block in solid-phase peptide synthesis (SPPS). Its ability to form stable disulfide bonds allows for the creation of cyclic peptides and complex structures that are often more biologically active than linear counterparts.

Drug Development

The compound is integral in developing peptide-based therapeutics. Its unique properties enable researchers to design drugs that can effectively target specific biological pathways. For example, studies have shown that peptides synthesized with this compound exhibit enhanced cellular uptake due to their ability to form disulfide-linked structures, improving their bioavailability .

Protein Folding Studies

Research into protein folding mechanisms often employs this compound to investigate how disulfide bonds influence protein structure and function. The compound's role in stabilizing folded states is crucial for understanding diseases linked to protein misfolding .

Case Study 1: Enhanced Cellular Uptake

A study demonstrated that peptides synthesized using this compound showed significantly improved cellular penetration compared to non-modified peptides. This was attributed to the formation of disulfide bonds, which facilitated better interaction with cell membranes .

Case Study 2: Drug Delivery Systems

In drug delivery research, this compound was used to synthesize a series of cell-penetrating peptides that successfully delivered therapeutic agents into target cells. The incorporation of disulfide linkages increased the stability and efficacy of these delivery systems, showcasing the compound's potential in developing novel therapeutic strategies .

作用機序

Boc-Pen(NPys)-OH exerts its effects primarily through its thiol group, which can participate in various chemical reactions. The NPys group acts as a leaving group, facilitating nucleophilic substitution reactions. In native chemical ligation, the thiol group reacts with thioesters to form peptide bonds, enabling the synthesis of longer peptide chains .

類似化合物との比較

Boc-Cys(Trt)-OH: Another thiol-containing amino acid derivative used in peptide synthesis.

Boc-Pen(Trt)-OH: A similar compound with a different protecting group on the thiol.

Fmoc-Pen(NPys)-OH: A derivative with a different protecting group on the amino group.

Uniqueness: Boc-Pen(NPys)-OH is unique due to its combination of the Boc protecting group on the amino group and the NPys group on the thiol. This combination provides stability and reactivity, making it particularly useful in native chemical ligation and other peptide synthesis applications .

生物活性

Boc-Pen(NPys)-OH, a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a Boc (tert-butyloxycarbonyl) protecting group and a NPys (N-pyridinesulfonyl) moiety. The following sections detail its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C₁₈H₂₇NO₅S

- Molecular Weight : 369.476 g/mol

- Density : 1.168 g/cm³

- Melting Point : 108-115 °C

- Boiling Point : 523.2 °C at 760 mmHg

This compound is primarily studied for its role as a bioactive compound that can influence various physiological processes. The NPys group is known to interact with biological targets, potentially modulating enzyme activity or receptor interactions.

Key Mechanisms

- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which are critical in signal transduction processes.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

In Vitro Studies

A variety of in vitro studies have been conducted to assess the biological activity of this compound:

- Cell Viability Assays : These assays demonstrated that this compound can enhance cell viability under stress conditions, indicating potential protective effects against cellular damage.

- Apoptosis Induction : Some studies reported that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.

Case Studies

- Cancer Research : A study focusing on the effects of this compound on breast cancer cell lines showed a significant reduction in cell proliferation rates, indicating its potential use as an adjunct therapy in cancer treatment.

- Neuroprotective Effects : Another case study highlighted the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress, suggesting its application in neurodegenerative diseases.

特性

CAS番号 |

250375-03-2 |

|---|---|

分子式 |

C15H21N3O6S2 |

分子量 |

403.5 g/mol |

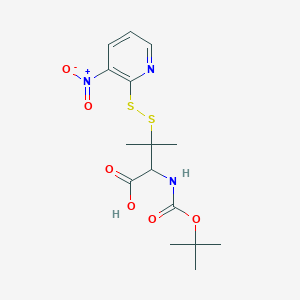

IUPAC名 |

(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |

InChI |

InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m1/s1 |

InChIキー |

KBMFCGVAENSRSY-SNVBAGLBSA-N |

SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

異性体SMILES |

CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

正規SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |

同義語 |

Boc-beta; beta-dimethyl-Cys(NPys)-OH |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。